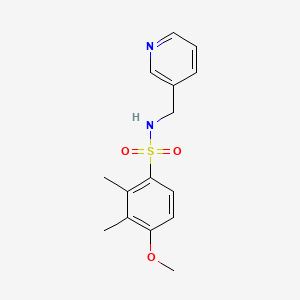

![molecular formula C23H29N3O3 B5562396 ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar spirocyclic compounds typically involves multi-step reactions that may include cyclocondensation, cyclization, and functional group transformations. For instance, ethyl 1-oxaspiro[2,5]octane-2-carboxylate can react with diethyl sodiomalonate in toluene, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can then undergo partial de-ethoxycarbonylation (Kuroyan et al., 1991).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. A study on a related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, demonstrated the use of these techniques for unambiguous assignments of bicyclic carbon and proton resonances, providing detailed insights into the molecular structure (Arias-Pérez et al., 2003).

Chemical Reactions and Properties

Spirocyclic compounds often participate in various chemical reactions, including cyclization and reactions with nucleophiles. For example, 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form diverse heterocyclic compounds (Kayukova et al., 1998).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate is involved in various synthesis and structural studies. For instance, Kuroyan et al. (1991) explored the synthesis of related compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the chemical reactions and structural transformations involved in these processes (Kuroyan et al., 1991). Similarly, Kuroyan et al. (1991) also studied the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, emphasizing the use of NMR and mass spectrometry in understanding the chemical properties of these compounds (Kuroyan et al., 1991).

Catalytic and Reaction Studies

This compound also plays a role in catalytic and reaction studies. For example, MacorJohn et al. (1998) investigated an unusual by-product from a non-synchronous reaction involving a related compound, ethyl 1,2,4-triazine-3-carboxylate, demonstrating a novel reaction pathway (MacorJohn et al., 1998). Additionally, D’yakonov et al. (2007) conducted a study on the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, showcasing the role of ethyl groups in these reactions (D’yakonov et al., 2007).

Applications in Peptide and Polymer Synthesis

The compound is also significant in peptide and polymer synthesis. Suter et al. (2000) utilized a related compound, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, in the synthesis of dipeptides, demonstrating its application as a dipeptide building block (Suter et al., 2000).

Ultrasonic Activation in Synthesis

Moiseev et al. (2011) explored the use of ultrasonic activation in synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting a novel method of activation in the synthesis process (Moiseev et al., 2011).

Propriétés

IUPAC Name |

ethyl 1-(adamantane-1-carbonyl)-2,2-dicyano-6-azaspiro[2.5]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-2-29-20(28)26-5-3-22(4-6-26)18(23(22,13-24)14-25)19(27)21-10-15-7-16(11-21)9-17(8-15)12-21/h15-18H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURROFZOBKEEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,1-dicyano-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-6-azaspiro[2.5]octane-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

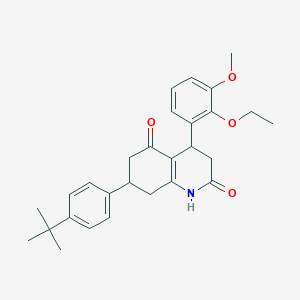

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

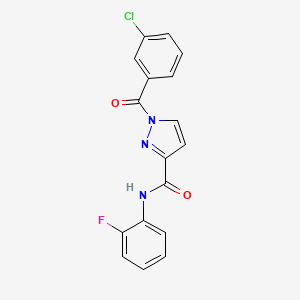

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)